N-(2-methoxy-5-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide, also known as MMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMMP is a pyrazole derivative that has shown promising results in various biological studies, including anti-inflammatory, analgesic, and anticancer activities.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including similar structures, have been synthesized and characterized. These complexes exhibit significant antioxidant activity, which is crucial for developing therapeutic agents and studying oxidative stress-related diseases. The study by Chkirate et al. (2019) highlights the effect of hydrogen bonding on self-assembly processes in these complexes, potentially useful in material science for creating structured materials with specific properties (Chkirate et al., 2019).
In Vitro Cytotoxic Activity
Research on certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, designed as anticancer agents, revealed that modifications to the pyrimidine ring can lead to appreciable cancer cell growth inhibition. This suggests that similar compounds could be explored for their potential as anticancer agents, with Al-Sanea et al. (2020) demonstrating the synthesis pathway and testing on cancer cell lines (Al-Sanea et al., 2020).
Neuroprotective Effects
Synthesis and evaluation of novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety have shown significant neuroprotective effects against oxidative stress in PC12 cells. These findings indicate the potential therapeutic applications of such compounds in neurodegenerative diseases. The study conducted by Sameem et al. (2017) provides insights into the acetylcholinesterase inhibitory activity and the potential for treating conditions associated with cholinergic dysfunction (Sameem et al., 2017).
Corrosion Inhibition
A comparative study of Mannich bases as corrosion inhibitors for mild steel in sulfuric acid solution revealed the significance of molecular structure on inhibition efficiency. This research could be applied to the development of new materials with enhanced corrosion resistance, highlighting the practical applications in industrial and engineering contexts (Nasser & Sathiq, 2017).
Safety And Hazards
Specific safety and hazard information for this compound is not readily available1.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-17-8-9-21(29-2)20(14-17)24-22(28)16-27-15-19(18-6-4-3-5-7-18)23(25-27)26-10-12-30-13-11-26/h3-9,14-15H,10-13,16H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZNRMKEKAIWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide |
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